molecular formula C9H9NO4 B13015989 2-Amino-2-(3-carboxyphenyl)acetic acid CAS No. 2196-57-8

2-Amino-2-(3-carboxyphenyl)acetic acid

Katalognummer: B13015989
CAS-Nummer: 2196-57-8
Molekulargewicht: 195.17 g/mol
InChI-Schlüssel: REEQCKHBOMHDKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Amino(carboxy)methyl]benzoic acid is an organic compound with the molecular formula C9H9NO4. It consists of a benzene ring substituted with an amino group and a carboxylic acid group. This compound is a white solid and is slightly soluble in water. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[amino(carboxy)methyl]benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-nitrobenzoic acid with formaldehyde and ammonium chloride, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve heating the mixture under reflux in an appropriate solvent such as ethanol or water.

Industrial Production Methods

Industrial production of 3-[amino(carboxy)methyl]benzoic acid often involves large-scale synthesis using similar methods as in the laboratory. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-[Amino(carboxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-nitrobenzoic acid.

    Reduction: Formation of 3-[hydroxymethyl]benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3-[Amino(carboxy)methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-[amino(carboxy)methyl]benzoic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Aminobenzoic acid: Similar structure but lacks the carboxymethyl group.

    4-Aminobenzoic acid: Similar structure but with the amino group in a different position.

    Anthranilic acid: Contains an amino group and a carboxylic acid group but in different positions on the benzene ring.

Uniqueness

3-[Amino(carboxy)methyl]benzoic acid is unique due to the presence of both an amino group and a carboxymethyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.

Eigenschaften

CAS-Nummer

2196-57-8

Molekularformel

C9H9NO4

Molekulargewicht

195.17 g/mol

IUPAC-Name

3-[amino(carboxy)methyl]benzoic acid

InChI

InChI=1S/C9H9NO4/c10-7(9(13)14)5-2-1-3-6(4-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14)

InChI-Schlüssel

REEQCKHBOMHDKN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(=O)O)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.